(1S,2S)-2-Amino-1-mesitylpropan-1-ol
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Overview
Description
(1S,2S)-2-Amino-1-mesitylpropan-1-ol is a chiral amino alcohol with a mesityl group attached to the carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-mesitylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as mesityl oxide.
Reduction: The precursor undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques is common to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1-mesitylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
(1S,2S)-2-Amino-1-mesitylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-phenyl-1,3-propanediol: Another chiral amino alcohol with a phenyl group.
(1S,2S)-2-Aminocyclohexanecarboxylic acid: A chiral amino acid with a cyclohexane ring.
Uniqueness
(1S,2S)-2-Amino-1-mesitylpropan-1-ol is unique due to its mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2S)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12+/m0/s1 |
InChI Key |
GPEZBPIDADAHQT-CMPLNLGQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C)N)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C)N)O)C |
Origin of Product |
United States |
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